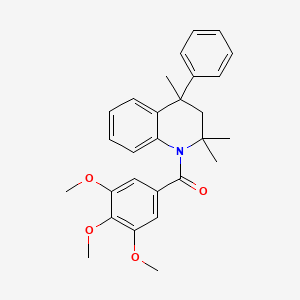![molecular formula C17H27BrN2O4 B5208719 2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)
2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as BDB or 2C-B-FLY, and it is a derivative of the phenethylamine hallucinogen 2C-B. The compound has been shown to have potential applications in the field of neuroscience, specifically for studying the mechanism of action of serotonin receptors.
作用機序
The mechanism of action of 2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol involves its interaction with serotonin receptors. The compound has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that activate intracellular signaling pathways upon ligand binding. The binding of the compound to these receptors results in a cascade of events that ultimately leads to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol are still being studied. However, some studies have suggested that the compound may have psychoactive effects similar to those of 2C-B, including visual hallucinations and altered mood. Additionally, the compound has been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One advantage of using 2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol in lab experiments is its high affinity for the 5-HT2A and 5-HT2C receptors, which makes it a useful tool for studying the role of serotonin in neuronal activity and behavior. However, one limitation of the compound is its potential for psychoactive effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is the development of more selective compounds that target specific serotonin receptors, which could provide more insight into the role of these receptors in behavior and disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound, as well as its potential therapeutic applications.
合成法
The synthesis method for 2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol involves several steps. First, 2,5-dimethoxybenzaldehyde is reacted with 4-bromoaniline to form 4-(5-bromo-2,4-dimethoxybenzyl)aniline. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol and sodium hydride to form 2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol.
科学的研究の応用
2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol has been used in scientific research to study the mechanism of action of serotonin receptors. Specifically, the compound has been shown to have affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and cognition. By studying the interaction of the compound with these receptors, researchers hope to gain a better understanding of the role of serotonin in these processes.
特性
IUPAC Name |
2-[2-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O4/c1-22-16-12-17(23-2)15(18)11-14(16)13-20-5-3-19(4-6-20)7-9-24-10-8-21/h11-12,21H,3-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCQPDNABUBZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CCOCCO)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5352550 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B5208638.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide](/img/structure/B5208645.png)

![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)
![4-{[(4-butoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(octyloxy)benzoate](/img/structure/B5208681.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5208728.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5208731.png)